molecular formula C20H21N3O4 B429831 N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B429831
M. Wt: 367.4g/mol
InChI Key: ZZTJLEDWTKOUAQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxyphenyl group, and a tetrahydropyrimidine ring.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyaniline with 4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine ring.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound’s hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyrimidine ring may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-3-27-16-10-6-14(7-11-16)22-19(25)17-12(2)21-20(26)23-18(17)13-4-8-15(24)9-5-13/h4-11,18,24H,3H2,1-2H3,(H,22,25)(H2,21,23,26)

InChI Key

ZZTJLEDWTKOUAQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)O)C

Origin of Product

United States

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